1-(2-(Trifluoromethoxy)phenyl)naphthalene
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Overview
Description
1-(2-(Trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H11F3O It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Trifluoromethoxy)phenyl)naphthalene can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various substituted aromatic compounds .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any present functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-(Trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural features.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which 1-(2-(Trifluoromethoxy)phenyl)naphthalene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethoxy and aromatic groups. These interactions can modulate biochemical pathways and cellular processes, leading to various physiological effects.
Comparison with Similar Compounds
- 1-(2-(Trifluoromethyl)phenyl)naphthalene
- 1-(2-(Methoxy)phenyl)naphthalene
- 1-(2-(Fluoromethoxy)phenyl)naphthalene
Comparison: 1-(2-(Trifluoromethoxy)phenyl)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it different from similar compounds that may have other substituents, such as trifluoromethyl or methoxy groups. These differences can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C17H11F3O |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)21-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI Key |
NDVBNJIIGFNIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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